molecular formula C15H15N3O3 B12017032 N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide CAS No. 444098-45-7

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide

Cat. No.: B12017032
CAS No.: 444098-45-7
M. Wt: 285.30 g/mol
InChI Key: KQTRZCFFCWPYJE-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a hydrazine linkage, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide typically involves a multi-step process:

    Formation of the Hydrazone: The initial step involves the condensation of furan-2-carbaldehyde with hydrazine hydrate to form furan-2-ylmethylenehydrazine.

    Acylation: The resulting hydrazone is then acylated with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

The reaction conditions generally require controlled temperatures (0-5°C for the condensation step and room temperature for the acylation step) and inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage and catalysis.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide involves its interaction with biological macromolecules:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal function.

    Pathways Involved: It may induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide: Lacks the methyl group on the benzamide moiety.

    N-(2-(2-(Thiophene-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide is unique due to the presence of both the furan ring and the methyl-substituted benzamide moiety, which confer distinct chemical and biological properties. The furan ring enhances its reactivity and potential for forming coordination complexes, while the methyl group can influence its solubility and interaction with biological targets.

Properties

CAS No.

444098-45-7

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-methylbenzamide

InChI

InChI=1S/C15H15N3O3/c1-11-5-2-3-7-13(11)15(20)16-10-14(19)18-17-9-12-6-4-8-21-12/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+

InChI Key

KQTRZCFFCWPYJE-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.